Resorufin beta-D-cellobioside

Cellulase assay Continuous fluorometric assay pH compatibility

Resorufin beta-D-cellobioside (Res-CB; CAS 1000404-48-7) is a synthetic fluorogenic substrate specifically designed for the detection and quantification of cellulase (endo-1,4-β-D-glucanase) activity. It consists of the disaccharide cellobiose linked via a β-glycosidic bond to the fluorophore resorufin (7-hydroxy-3H-phenoxazin-3-one).

Molecular Formula C24H27NO13
Molecular Weight 537.5 g/mol
CAS No. 1000404-48-7
Cat. No. B1412423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorufin beta-D-cellobioside
CAS1000404-48-7
Molecular FormulaC24H27NO13
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2
InChIInChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1
InChIKeyWQZBZWYVMLGTKN-ALYNCGSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resorufin-beta-D-cellobioside (CAS 1000404-48-7): Fluorogenic Cellulase Substrate for Continuous Quantitative Assays


Resorufin beta-D-cellobioside (Res-CB; CAS 1000404-48-7) is a synthetic fluorogenic substrate specifically designed for the detection and quantification of cellulase (endo-1,4-β-D-glucanase) activity [1]. It consists of the disaccharide cellobiose linked via a β-glycosidic bond to the fluorophore resorufin (7-hydroxy-3H-phenoxazin-3-one). Upon enzymatic hydrolysis by cellulases, the cellobioside moiety is cleaved, liberating free resorufin, which exhibits strong red fluorescence with excitation/emission maxima at 571/585 nm [1]. Resorufin possesses a low pKa of 5.8, a high extinction coefficient (ε = 62,000 M⁻¹cm⁻¹), and a high fluorescence quantum yield (Φ = 0.74) [2]. These photophysical properties enable continuous, real-time kinetic measurements at physiologically relevant pH values (5.0–6.5) without the need for alkaline stop solutions, distinguishing it from alternative fluorogenic substrates such as 4-methylumbelliferyl-β-D-cellobioside (4-MU-CB) [1][3].

Why Resorufin-beta-D-cellobioside Cannot Be Replaced by Generic 4-MU or p-Nitrophenyl Cellobioside Substrates


Fluorogenic cellobioside substrates are not functionally interchangeable because the spectral and physicochemical properties of the released fluorophore dictate assay design, sensitivity, pH compatibility, and compatibility with continuous kinetic monitoring. 4-Methylumbelliferyl-β-D-cellobioside (4-MU-CB) releases 4-methylumbelliferone (4-MU), which has a pKa of ~7.8–8.2, requiring alkaline pH (≥8.0) for maximal fluorescence; this necessitates a stop-solution step that precludes real-time continuous assays at the acidic pH optima (pH 4.5–6.0) of most fungal and bacterial cellulases [1][2]. 4-Nitrophenyl-β-D-cellobioside (pNP-CB) is a chromogenic substrate that relies on absorbance detection at 405–420 nm, which offers inherently lower sensitivity than fluorescence and is subject to interference from turbid or colored biological samples . Consequently, procurement decisions based solely on the cellobioside moiety without evaluating the fluorophore's pKa, spectral range, and quantum yield can lead to assay failure, reduced sensitivity, and inability to perform continuous kinetic measurements [1].

Resorufin-beta-D-cellobioside: Quantitative Evidence of Differentiation Against Comparator Substrates


Resorufin pKa of 5.8 Enables Continuous Fluorometric Cellulase Assay at Acidic pH, Unlike 4-MU-Cellobioside

Resorufin-beta-D-cellobioside (Res-CB) releases resorufin, which has a pKa of 5.8, enabling ≥80% of maximal fluorescence at pH 6.0 and permitting continuous real-time kinetic monitoring at the acidic pH optima of fungal cellulases (pH 4.5–6.0) without a stop solution [1]. In contrast, 4-methylumbelliferyl-β-D-cellobioside (4-MU-CB) releases 4-methylumbelliferone (4-MU), which exhibits a pKa of ~7.8–8.2; maximal fluorescence requires alkalinization to pH ≥8.0 using a stop buffer, which terminates the enzyme reaction and precludes continuous kinetic measurement [2][3]. This difference is critical because most Trichoderma and Aspergillus cellulases have pH optima between 4.5 and 6.0, where 4-MU fluorescence is substantially quenched [1].

Cellulase assay Continuous fluorometric assay pH compatibility Glycoside hydrolase

Resorufin-beta-D-cellobioside Exhibits ~11-Fold Lower Km (Higher Affinity) for T. reesei Cellulase Compared to 4-MU-Cellobioside

Kinetic characterization using purified cellulase from Trichoderma reesei demonstrated that resorufin-β-D-cellobioside (Res-CB) has a Km of 112 μM and a Vmax of 0.000673 μmol/mL/min [1]. By comparison, 4-methylumbelliferyl-β-D-cellobioside (4-MU-CB) assayed with purified endo-1,4-β-glucanase from the same organism (T. reesei) exhibited a Km of 1.25 mM (1,250 μM) and a kcat of 7.9 s⁻¹ at pH 5.0, 30°C [2]. The approximately 11-fold lower Km of Res-CB indicates substantially higher apparent binding affinity for the cellulase active site, enabling robust signal generation at lower substrate concentrations. This is particularly advantageous for applications where substrate solubility limits assay design or where cost-per-assay reduction is prioritized.

Cellulase kinetics Michaelis-Menten Substrate affinity Trichoderma reesei

Red-Shifted Excitation/Emission (571/585 nm) of Resorufin Avoids Biological Autofluorescence Compared to 4-MU Substrates (360/450 nm)

The resorufin fluorophore liberated from Res-CB exhibits excitation at 571 nm and emission at 585 nm, positioning its spectral window in the orange-red region well beyond the UV/blue autofluorescence of biological matrices (principally NADH, flavins, and aromatic amino acids, which fluoresce in the 350–500 nm range) [1][2]. In contrast, 4-methylumbelliferone (4-MU), released from 4-MU-CB, has excitation at ~360 nm and emission at ~450 nm, overlapping directly with the most intense region of biological autofluorescence . This spectral overlap necessitates higher background subtraction, reduces signal-to-noise ratio (S/N), and can elevate the limit of detection when working with crude cell lysates, plant tissue extracts, or fermentation broths.

Fluorescence spectroscopy Autofluorescence Spectral interference Biological samples

Resorufin-beta-D-cellobioside Enables Cellulase Detection Down to 40 μU/mL, Surpassing Chromogenic pNP-Cellobioside Sensitivity

The resorufin cellobioside-based fluorescent cellulase assay achieves a detection limit as low as 40 μU/mL of cellulase activity, as established using the EnzChek® and MarkerGene™ fluorescent cellulase assay kits employing Res-CB as the substrate [1]. In comparison, chromogenic substrates such as 4-nitrophenyl-β-D-cellobioside (pNP-CB) rely on absorbance detection of p-nitrophenol at 405–420 nm, with typical detection limits in the low μM range for released product and significantly higher enzyme activity requirements due to the inherently lower sensitivity of absorbance-based methods (typically 10- to 100-fold less sensitive than fluorescence) . The high sensitivity of the resorufin-based assay is driven by resorufin's high extinction coefficient (ε = 62,000 M⁻¹cm⁻¹) and quantum yield (Φ = 0.74), which are approximately 3.4-fold and comparable, respectively, to those of 4-methylumbelliferone [2].

Detection limit Assay sensitivity Cellulase quantification Fluorogenic vs chromogenic

Resorufin-beta-D-cellobioside Has Been Validated Across Phylogenetically Diverse Cellulases Including T. reesei, A. thaliana, A. niger, and Thermophilic Clostridia

Res-CB has been successfully deployed to measure cellulase activity from a broad spectrum of biological sources, demonstrating broad substrate recognition by diverse cellulolytic enzymes. The original development paper by Coleman et al. validated the substrate with purified cellulases from T. reesei (fungal), Arabidopsis thaliana (plant), and Aspergillus niger (fungal) [1]. Subsequently, Morrell-Falvey et al. exploited Res-CB to quantitatively map cellulase activity distribution in thermophilic bacterial cellulose fermentation systems, demonstrating that Clostridium thermocellum and Caldicellulosiruptor obsidiansis biofilms express nearly four orders of magnitude greater cellulase activity compared to planktonic cultures [2]. This breadth of taxonomic validation—spanning fungi, plants, and Gram-positive thermophilic bacteria—demonstrates that Res-CB is recognized by diverse cellulase families (GH5, GH6, GH7, GH9) and is not restricted to a narrow enzyme subset.

Cross-species validation Cellulase diversity Method versatility Biomass degradation

Resorufin Quantum Yield (0.74) and Extinction Coefficient (62,000 M⁻¹cm⁻¹) Drive Superior Fluorometric Sensitivity Compared to 4-MU

The brightness of a fluorophore—a key determinant of fluorometric assay sensitivity—is proportional to the product of its extinction coefficient (ε) and quantum yield (Φ). The resorufin anion liberated from Res-CB has ε = 62,000 M⁻¹cm⁻¹ at 571 nm and Φ = 0.74 in aqueous solution, yielding a brightness index (ε × Φ) of ~45,880 M⁻¹cm⁻¹ [1]. By comparison, 4-methylumbelliferone (4-MU) has a reported extinction coefficient of ~16,000–18,000 M⁻¹cm⁻¹ at 360 nm and a quantum yield of ~0.70, yielding a brightness index of ~11,200–12,600 M⁻¹cm⁻¹ [2]. The approximately 3.6- to 4.1-fold higher intrinsic brightness of resorufin, combined with its red-shifted detection window that minimizes biological background, contributes to the superior detection limit and signal-to-noise ratio observed with Res-CB-based assays in complex sample matrices.

Fluorescence sensitivity Quantum yield Extinction coefficient Signal-to-noise ratio

Resorufin-beta-D-cellobioside: Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Continuous Kinetic Characterization of Cellulases for Enzyme Engineering and Specific Activity Determination

Res-CB is the preferred substrate for determining Michaelis-Menten kinetic parameters (Km, Vmax, kcat) of purified or recombinant cellulases in a continuous assay format. Its pKa of 5.8 enables real-time fluorescence monitoring at the acidic pH optima (pH 4.5–6.0) of most fungal and bacterial cellulases without the need for alkaline quenching, unlike 4-MU-CB [1]. The established Km of 112 μM for T. reesei cellulase [1] provides a validated benchmark, and the high brightness (ε × Φ ≈ 45,880 M⁻¹cm⁻¹) allows precise initial-rate measurements at low substrate conversion, minimizing substrate depletion artifacts. This scenario is directly relevant for academic labs and biotech companies characterizing novel cellulase variants or cellulase cocktails for biomass conversion applications.

High-Throughput Screening of Cellulase Inhibitors for Agricultural and Biofuel Research

The red-shifted spectra (571/585 nm) and high fluorescence brightness of resorufin make Res-CB the substrate of choice for HTS campaigns targeting cellulase inhibitors in 96-, 384-, or 1536-well microtiter plate formats. The avoidance of UV/blue autofluorescence [2] is critical when screening compound libraries against crude cellulase preparations or lysates, as it reduces false-positive and false-negative rates. The detection limit of 40 μU/mL cellulase [3] ensures that even weak inhibitors producing small changes in residual enzyme activity can be reliably scored. This application has been demonstrated in screening for type II secretion system inhibitors in plant-pathogenic bacteria [4], and is applicable to biofuel research seeking cellulase modulators in biomass-degrading microbial consortia.

Quantitative Spatial Mapping of Cellulase Activity in Biofilms and Environmental Samples

Res-CB enables quantitative measurement of cellulase activity distribution in complex, heterogeneous samples such as bacterial biofilms and environmental microbial communities. Morrell-Falvey et al. used Res-CB to demonstrate that cellulolytic biofilms of C. thermocellum and C. obsidiansis express nearly four orders of magnitude greater cellulase activity than planktonic cultures [5], a finding that would be difficult to achieve with chromogenic substrates due to their lower sensitivity and inability to perform continuous monitoring. The pH compatibility with acidic microenvironments typical of fermentative biofilms further supports Res-CB as the substrate of choice for microbial ecology and industrial fermentation monitoring applications.

Cellulase Activity Quantification in Plant Tissues and Agricultural Samples

The original method paper by Coleman et al. validated Res-CB for measuring cellulase activity directly from live Arabidopsis thaliana plant extracts [1], and subsequent work has extended its use to grape ripening studies [6]. The red-shifted fluorescence minimizes interference from plant pigments (chlorophyll, anthocyanins) that absorb strongly in the UV/blue region where 4-MU fluoresces, making Res-CB the more reliable choice for plant biology and agricultural research applications that require accurate cellulase quantification in pigmented tissue homogenates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resorufin beta-D-cellobioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.